Physicochemical Identity: Molecular Weight and Formula Uniqueness vs. Closest Analogs
The target compound's molecular formula (C₂₀H₂₂N₂O₃, MW 338.4) is identical to that of the 2,5‑dimethoxy regioisomer (CAS 1261020‑01‑2) and the 2,5‑dimethoxy‑N‑(3,5‑dimethylphenyl) variant (Santa Cruz sc‑494334), yet it differs by a single methoxy‑position shift (2,4‑ vs. 2,5‑dimethoxy) . While the molecular weight alone cannot predict biological behaviour, the distinct regiochemistry guarantees unique hydrogen‑bonding topologies, dipole moments, and metabolic soft spots—differences that must be resolved analytically (HPLC, NMR, X‑ray) to confirm identity before biological testing.
| Evidence Dimension | Molecular formula and regiochemistry |
|---|---|
| Target Compound Data | C₂₀H₂₂N₂O₃ (2,4‑dimethoxy‑N‑3,5‑dimethylphenyl) |
| Comparator Or Baseline | C₂₀H₂₂N₂O₃ (2,5‑dimethoxy‑N‑3,4‑dimethylphenyl, CAS 1261020‑01‑2) |
| Quantified Difference | Regioisomeric shift (2,4‑ vs. 2,5‑dimethoxy; 3,5‑ vs. 3,4‑dimethyl substitution) |
| Conditions | Structural comparison based on vendor‑reported formulas |
Why This Matters
For procurement, exact regiochemistry determines whether a compound is a valid SAR probe or an unwanted isomer; analytical certification is essential when ordering from suppliers that list multiple near‑identical entries.
